2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
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Overview
Description
“2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide” is a chemical compound that has gained considerable attention due to its potential applications in various fields of research and industry. It is a derivative of phenoxy acetamide, which has been investigated for its synthesis and pharmacological activities .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of chemical techniques and computational chemistry applications . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex. For instance, one study mentions the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine, providing access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The non-planarity of the pyrrolidine ring, for example, allows for increased three-dimensional coverage .Scientific Research Applications
Synthesis and Characterization of Pyridine-Containing Compounds
A study focused on synthesizing a novel pyridine-containing aromatic diamine monomer for developing soluble polyimides. These materials are recognized for their excellent thermal stability, mechanical properties, and low water uptake, making them suitable for advanced engineering applications (Yan et al., 2011).
Applications in Mitochondrial Dysfunction Detection
Research involving PET imaging with a specific probe demonstrated potential for quantitative imaging of hepatic and renal dysfunction. This is crucial for early detection and treatment of acetaminophen-induced organ damage, showcasing the compound's relevance in medical diagnostics (Ohba et al., 2016).
Chemoselective Acetylation in Drug Synthesis
A study demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435, highlighting the compound's role in synthesizing antimalarial drugs. This process emphasizes the importance of selective acetylation in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Antimicrobial and Antiproliferative Activities
Research on Schiff bases and thiazolidinone derivatives bearing the compound showed significant antimicrobial properties. Such studies are foundational for developing new antibiotics and understanding the chemical basis of antibacterial activity (Fuloria et al., 2014). Another investigation into pyridine-thiazole compounds revealed promising anticancer activity, underscoring the compound's potential in oncology research (Alqahtani & Bayazeed, 2020).
Antioxidant Activity and Coordination Complexes
Studies on pyrazole-acetamide derivatives have shown significant antioxidant activity, highlighting the potential for developing new antioxidant agents. The coordination complexes formed with Co(II) and Cu(II) ions also exhibit unique hydrogen bonding, which could have implications for material science and catalysis (Chkirate et al., 2019).
Future Directions
The future directions in the research of this compound could involve the design of new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new possibilities in various fields of research and industry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with a wide range of pharmacological activities .
Result of Action
Compounds with similar structures have been shown to possess a wide range of biological properties .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
2-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(16-28-19-6-2-1-3-7-19)23-18-10-8-17(9-11-18)20-12-13-21(25-24-20)26-14-4-5-15-26/h1-3,6-13H,4-5,14-16H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHYWHXHZVPKKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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